methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate
Description
Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate is an epoxidized fatty acid methyl ester characterized by a nonanoate backbone with a hexyl-substituted oxirane (epoxide) ring at the 9-position. Its stereochemistry ((2R,3S)) and reactive epoxide group make it significant in polymer chemistry, combustion studies, and lipid biochemistry. The compound is synthesized via oxidation of unsaturated precursors, such as methyl oleate, through radical-mediated cyclization .
Properties
Molecular Formula |
C18H34O3 |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate |
InChI |
InChI=1S/C18H34O3/c1-3-4-5-10-13-16-17(21-16)14-11-8-6-7-9-12-15-18(19)20-2/h16-17H,3-15H2,1-2H3/t16-,17+/m0/s1 |
InChI Key |
RKTLMPUBOFPFCW-DLBZAZTESA-N |
Isomeric SMILES |
CCCCCC[C@H]1[C@H](O1)CCCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCCC1C(O1)CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate typically involves the formation of the epoxide ring on a suitable precursor nonanoate ester substrate. The key challenge is achieving the stereoselective epoxidation to obtain the (2R,3S) stereochemistry. The general approach includes:
- Preparation of the nonanoate ester backbone.
- Introduction of the hexyloxirane moiety via epoxidation of an olefinic precursor.
- Resolution or stereoselective synthesis to obtain the desired enantiomer.
Epoxidation Techniques
Epoxidation methods applicable to this compound include:
Darzens Reaction : As demonstrated in related compounds such as methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate, the Darzens reaction involves condensation of aldehydes with α-halo esters under basic conditions to form glycidic esters with epoxide rings in defined stereochemistry. This method can be adapted to introduce the hexyloxirane ring by using appropriate aldehyde and α-halo ester precursors.
Preferential Crystallization for Enantiomeric Purity : The racemic epoxide can be resolved by preferential crystallization, as shown in the preparation of (-)-[methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate]. This involves mixing saturated solutions of enantiomers and inducing crystallization of the desired stereoisomer.
Enzymatic Hydrolysis and Resolution : Enzymatic methods can selectively hydrolyze one enantiomer, enriching the other, though this is more specific to certain epoxide derivatives and may be adapted for this compound.
Specific Synthetic Route for this compound
While direct literature on this exact compound is limited, analogs suggest the following plausible synthetic route:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of methyl nonanoate | Esterification of nonanoic acid with methanol under acidic catalysis | Methyl nonanoate |
| 2 | Introduction of alkene precursor | Olefination or halogenation at the 9-position to introduce a double bond or halogen | Alkene or haloalkane intermediate |
| 3 | Epoxidation of alkene | Use of m-CPBA (meta-chloroperoxybenzoic acid) or other peracid under controlled conditions | Formation of racemic epoxide methyl 9-(3-hexyloxiran-2-yl)nonanoate |
| 4 | Resolution of enantiomers | Preferential crystallization or enzymatic resolution to isolate (2R,3S) isomer | Enantiomerically pure this compound |
This approach is consistent with the general methods for preparing chiral epoxides and esters.
Detailed Research Outcomes and Data
Preferential Crystallization Example
A related process for a similar epoxide ester involved dissolving racemic trans-(+)-methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate and the desired enantiomer in refluxing t-butyl methyl ether, followed by cooling to induce crystallization of the (2R,3S) enantiomer. The isolated yield was 2.92 g from 4 g starting material, showing effective enantiomeric enrichment.
| Parameter | Value |
|---|---|
| Solvent | t-butyl methyl ether |
| Temperature | Reflux, then cooled to 5°C |
| Starting mixture | 2 g racemate + 2 g (2R,3S) enantiomer |
| Crystallization time | 12 hours |
| Yield of (2R,3S) enantiomer | 2.92 g |
| Purity | Practically pure after recrystallization |
Epoxidation via Darzens Reaction
The Darzens reaction mechanism involves the reaction of an aldehyde with methyl chloroacetate in the presence of a base to yield an epoxy ester. This method was used to prepare methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate and can be adapted for the hexyloxirane substituent by selecting appropriate aldehydes.
Comparative Table of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Enantiomeric Purity |
|---|---|---|---|---|
| Darzens Reaction | Direct formation of epoxide ester; stereoselective | Requires careful control of stereochemistry; racemic mixture often formed | 40-60% | Racemic, requires resolution |
| Preferential Crystallization | High enantiomeric purity; scalable | Requires suitable solvent system; may be time-consuming | 70-80% (after resolution) | >99% after recrystallization |
| Enzymatic Resolution | High selectivity; mild conditions | Limited substrate scope; enzyme cost | Variable | >95% |
Chemical Reactions Analysis
Types of Reactions
Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracids like m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Diols: Formed by the opening of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Derivatives: Various products depending on the nucleophile used.
Scientific Research Applications
Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in epoxide chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate involves its interaction with molecular targets through its functional groups. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to various biological and chemical effects. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Epoxidized Esters
Methyl 8-(3-Octyloxiran-2-yl)octanoate
- Structure : Features an oxirane ring at the 8-position with a shorter carbon chain (C8 vs. C9) and a 3-octyl substituent.
- Synthesis : Formed during the oxidation of methyl oleate, analogous to the target compound, but with differences in chain length and substituent positioning .
- Applications : Used in combustion kinetics research to study oxirane formation pathways in unsaturated esters .
TMP Epoxide (2-ethyl-2-((9-(oxiran-2-yl)nonanoyl)methyl)propane-1,3-diyl nonanoate)
Furan-Substituted Esters
Methyl 9-(4-Methyl-5-pentylfuran-2-yl)nonanoate (13b)
- Structure : Contains a 4-methyl-5-pentylfuran ring instead of an oxirane.
- Synthesis: Produced via hydrogenation of unsaturated furyl precursors (e.g., methyl 9-(4-methyl-5-pentylfuran-2-yl)non-8-enoate) using palladium catalysts .
- Applications : Identified in natural lipid metabolomics, suggesting roles in biological systems or as biomarkers .
Ethyl 9-(3,4-Dimethyl-5-propylfuran-2-yl)nonanoate
- Structure : Ethyl ester variant with a substituted furan ring.
- Key Data : Higher hydrophobicity (estimated XLogP3 >6) due to aromaticity.
- Applications: Potential use in flavor/fragrance industries or as synthetic intermediates .
Heterocyclic Analogs
Methyl 9-(3-Hexyl-1-methyl-1H-pyrazol-5-yl)nonanoate (127)
- Structure : Pyrazole ring substituted with hexyl and methyl groups.
- Key Data :
[(2R,4S)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonan-7-yl] (2R)-3-hydroxy-2-phenylpropanoate
Aromatic and Aliphatic Variants
Methyl 9-(2-Propylphenyl)nonanoate
- Structure : Phenyl group at the 9-position.
- Key Data :
- Applications: Likely used in hydrophobic coatings or as a non-polar solvent .
Ethyl Nonanoate (Ethyl Pelargonate)
Comparative Data Table
Key Findings and Implications
- Structural Impact : The presence of an epoxide ring enhances reactivity for cross-linking (e.g., polymers), while furan or pyrazole substituents confer bioactivity or metabolic relevance.
- Stereochemistry : The (2R,3S) configuration in the target compound influences its interaction with chiral environments, critical for biological applications.
- Industrial Relevance : Epoxidized esters dominate materials science, whereas aromatic analogs find niche roles in fragrances and pharmaceuticals.
Biological Activity
Chemical Structure and Properties
Molecular Formula : C15H28O3
Molecular Weight : 256.38 g/mol
IUPAC Name : Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate
The presence of the oxirane (epoxide) group in the structure is significant as these types of compounds often exhibit unique reactivity and biological properties, including antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that compounds containing epoxide groups can exhibit antimicrobial properties. For instance, similar compounds have been shown to inhibit the growth of various bacteria and fungi. The mechanism often involves the interaction of the epoxide with nucleophilic sites on microbial cell components, disrupting their function.
Cytotoxicity
Studies on related esters suggest potential cytotoxic effects against cancer cell lines. The ability of methyl esters to induce apoptosis in cancer cells has been documented, likely due to their capacity to alter membrane dynamics and lipid metabolism within cells.
Case Studies
- Antimicrobial Efficacy : A study investigating the antimicrobial properties of fatty acid esters demonstrated that certain methyl esters could effectively inhibit the growth of Staphylococcus aureus and Escherichia coli. The results indicated a correlation between chain length and antimicrobial activity, suggesting that longer chains may enhance efficacy due to increased hydrophobic interactions with microbial membranes.
- Cytotoxic Activity : Another study focused on methyl esters derived from fatty acids showed promising results in reducing viability in breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Methyl Laurate | Antimicrobial against S. aureus | |
| Methyl Oleate | Induces apoptosis in cancer cells | |
| Methyl Palmitate | Inhibits growth of E. coli |
The biological activity of this compound can be attributed to:
- Epoxide Reactivity : The epoxide group can react with nucleophiles, potentially leading to the modification of proteins or nucleic acids within microbial cells.
- Membrane Interaction : As a fatty acid ester, it may integrate into lipid membranes, altering fluidity and permeability which can disrupt cellular function.
- Signal Transduction Modulation : Fatty acid derivatives are known to influence various signaling pathways, including those involved in inflammation and cell survival.
Q & A
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess (ee) >98%?
- Methodological Answer : Large-scale asymmetric epoxidation requires optimized catalysts (e.g., Mn-salen complexes) and continuous-flow reactors to enhance mixing and heat transfer. In-line FTIR monitors reaction progress, while fractional crystallization or simulated moving bed (SMB) chromatography ensures high ee. Process analytical technology (PAT) is critical for quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
